molecular formula C20H14N3NaO3S B12768567 Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate CAS No. 75627-23-5

Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate

Cat. No.: B12768567
CAS No.: 75627-23-5
M. Wt: 399.4 g/mol
InChI Key: NNJUZBXHCXWEHT-UHFFFAOYSA-M
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Description

Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate is a synthetic organic compound known for its vibrant color and utility in various scientific applications. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is often used as a pH indicator and in various analytical chemistry applications due to its distinct color change properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 8-amino-5-naphthol in the presence of sodium nitrite and hydrochloric acid to form a diazonium salt. This intermediate is then coupled with naphthalene-2-sulphonic acid under alkaline conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents under controlled conditions.

Major Products Formed

    Oxidation: Products vary based on the extent of oxidation, ranging from simple hydroxylated derivatives to complex quinones.

    Reduction: The primary products are the corresponding aromatic amines.

    Substitution: The products depend on the substituents introduced, which can significantly alter the compound’s properties.

Scientific Research Applications

Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in complexometric titrations.

    Biology: Employed in staining techniques for microscopy and as a marker in various assays.

    Medicine: Investigated for its potential use in diagnostic tests and as a therapeutic agent.

    Industry: Utilized in the manufacturing of dyes, pigments, and as an additive in various products.

Mechanism of Action

The mechanism of action of sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate is primarily based on its ability to undergo reversible color changes in response to pH variations. The azo group plays a crucial role in this process, as it can exist in different tautomeric forms depending on the pH. This property makes it an effective pH indicator and useful in various analytical applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: Used in histology for staining tissues.

    Phenol Red: Commonly used in cell culture media as a pH indicator.

Uniqueness

Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate is unique due to its specific structural features and the presence of both amino and sulphonate groups, which enhance its solubility and reactivity. Its distinct color change properties and stability under various conditions make it particularly valuable in scientific research and industrial applications.

Properties

CAS No.

75627-23-5

Molecular Formula

C20H14N3NaO3S

Molecular Weight

399.4 g/mol

IUPAC Name

sodium;8-amino-5-(naphthalen-1-yldiazenyl)naphthalene-2-sulfonate

InChI

InChI=1S/C20H15N3O3S.Na/c21-18-10-11-20(16-9-8-14(12-17(16)18)27(24,25)26)23-22-19-7-3-5-13-4-1-2-6-15(13)19;/h1-12H,21H2,(H,24,25,26);/q;+1/p-1

InChI Key

NNJUZBXHCXWEHT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=C(C=C3)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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